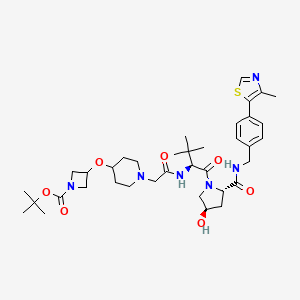

PROTAC SMARCA2 degrader-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

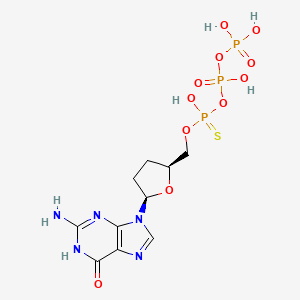

PROTAC SMARCA2 degrader-3 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the SMARCA2 protein. SMARCA2 is a subunit of the SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex, which plays a crucial role in regulating gene expression and DNA repair. The degradation of SMARCA2 is particularly significant in cancers with mutations in the SMARCA4 gene, as these cancers become dependent on SMARCA2 for survival .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC SMARCA2 degrader-3 involves the conjugation of a ligand that binds to SMARCA2 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:

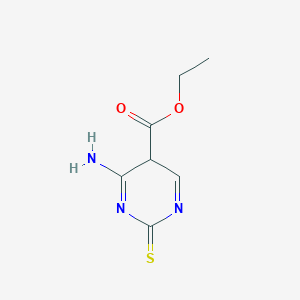

Ligand Synthesis: The ligand for SMARCA2 is synthesized using standard organic synthesis techniques, involving multiple steps of functional group transformations and purifications.

Linker Attachment: A linker molecule is attached to the SMARCA2 ligand. This linker is designed to provide the appropriate spatial orientation for the subsequent steps.

E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.

Conjugation: The SMARCA2 ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes described above. This includes optimizing reaction conditions for large-scale synthesis, ensuring high yield and purity, and implementing stringent quality control measures. The process may also involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions

PROTAC SMARCA2 degrader-3 primarily undergoes the following types of reactions:

Ubiquitination: The PROTAC molecule induces the ubiquitination of SMARCA2 by recruiting an E3 ubiquitin ligase.

Proteasomal Degradation: The ubiquitinated SMARCA2 is recognized and degraded by the proteasome.

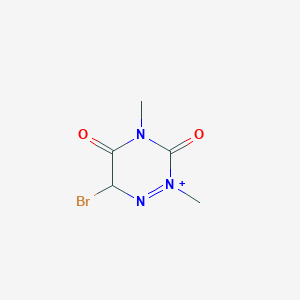

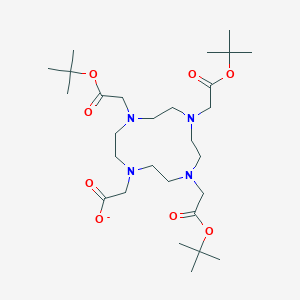

Common Reagents and Conditions

Reagents: The synthesis involves reagents such as organic solvents (e.g., dimethyl sulfoxide), coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and protecting groups (e.g., tert-butyloxycarbonyl).

Major Products

The major product of the reactions involving this compound is the ubiquitinated SMARCA2 protein, which is subsequently degraded by the proteasome .

Applications De Recherche Scientifique

PROTAC SMARCA2 degrader-3 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of SMARCA2 in cancers with SMARCA4 mutations and to develop targeted therapies for these cancers.

Gene Regulation Studies: Researchers use it to investigate the mechanisms of chromatin remodeling and gene expression regulation.

Drug Discovery: It serves as a tool for identifying and validating new therapeutic targets in various diseases.

Biological Pathway Analysis: It helps in elucidating the pathways involved in protein degradation and cellular responses to protein loss.

Mécanisme D'action

PROTAC SMARCA2 degrader-3 exerts its effects through a mechanism known as targeted protein degradation. The compound simultaneously binds to SMARCA2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 disrupts the SWI/SNF complex, leading to altered gene expression and impaired DNA repair in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

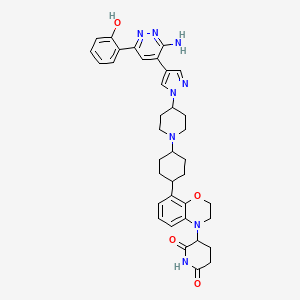

PROTAC SMARCA2 degrader-1: Another PROTAC targeting SMARCA2, but with different ligands and linkers.

PROTAC SMARCA4 degrader: Targets the SMARCA4 protein, which is closely related to SMARCA2.

Uniqueness

PROTAC SMARCA2 degrader-3 is unique in its high selectivity for SMARCA2 over SMARCA4, making it particularly effective in cancers with SMARCA4 mutations. This selectivity reduces potential off-target effects and enhances therapeutic efficacy .

Propriétés

Formule moléculaire |

C37H42N8O4 |

|---|---|

Poids moléculaire |

662.8 g/mol |

Nom IUPAC |

3-[8-[4-[4-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]piperidin-1-yl]cyclohexyl]-2,3-dihydro-1,4-benzoxazin-4-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C37H42N8O4/c38-36-29(20-30(41-42-36)28-4-1-2-7-33(28)46)24-21-39-45(22-24)26-14-16-43(17-15-26)25-10-8-23(9-11-25)27-5-3-6-31-35(27)49-19-18-44(31)32-12-13-34(47)40-37(32)48/h1-7,20-23,25-26,32,46H,8-19H2,(H2,38,42)(H,40,47,48) |

Clé InChI |

VRUQTXCUBJXEAQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(CCC1C2=C3C(=CC=C2)N(CCO3)C4CCC(=O)NC4=O)N5CCC(CC5)N6C=C(C=N6)C7=CC(=NN=C7N)C8=CC=CC=C8O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-(1-propylpyrazolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B15135158.png)

![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)

![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)